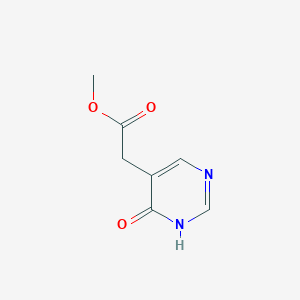![molecular formula C12H19NO3 B11721044 Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11721044.png)
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a compound with a unique bicyclic structure It is characterized by its tert-butyl ester group and an acetyl group attached to a nitrogen-containing bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical reactions used in laboratory settings. This would require specialized equipment to ensure consistent exposure to UV light and efficient handling of reagents.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the bicyclic ring.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical spaces .
Biology and Medicine: The compound’s bicyclic structure makes it a potential candidate for drug development. It can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved would depend on the specific application and the target molecule.
Comparison with Similar Compounds
- tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness: What sets tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate apart from similar compounds is its specific substitution pattern. The presence of the acetyl group at the 5-position and the tert-butyl ester group at the 2-position provide unique chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3 |
InChI Key |
PKNQPQCDXARDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


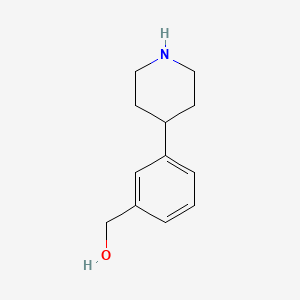


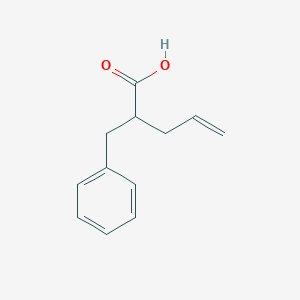
![O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)
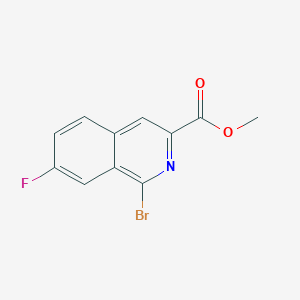
![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)
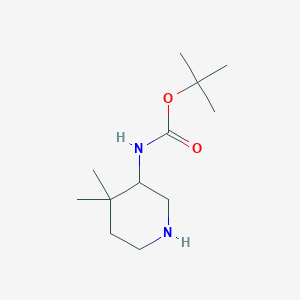

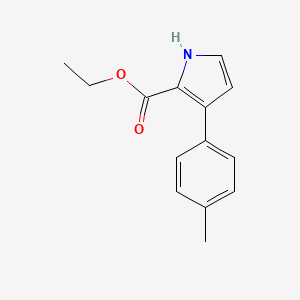
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)

![4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11721017.png)
